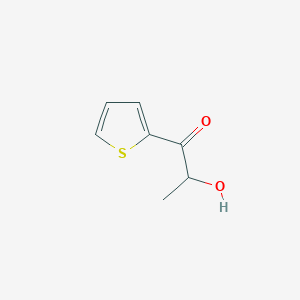

2-Hydroxy-1-(thiophen-2-yl)propan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLFIRJJUCPMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 1 Thiophen 2 Yl Propan 1 One

Direct Synthesis Approaches to 2-Hydroxy-1-(thiophen-2-yl)propan-1-one

Direct approaches to this compound focus on the formation of the α-hydroxy ketone moiety in the final steps of the synthesis. These methods include direct carbon-carbon bond formation, α-hydroxylation of a ketone precursor, and nucleophilic addition to an aldehyde precursor followed by oxidation.

Strategies Involving Direct Carbon-Carbon Bond Formation at the α-Position

The direct formation of the carbon-carbon bond at the α-position of a carbonyl group is a cornerstone of organic synthesis. In the context of synthesizing this compound, this would involve the reaction of a thiophene-based nucleophile with an electrophile that already contains the hydroxy-ethyl moiety, or a precursor to it.

A plausible, though not widely documented, approach involves the alkylation of an enolate derived from a thiophene (B33073) ketone. For instance, the enolate of 2-acetylthiophene (B1664040) could be reacted with a suitable two-carbon electrophile that contains a protected hydroxyl group, such as 2-(bromomethoxy)ethane. Subsequent deprotection would yield the desired product. The regioselectivity of enolate formation and the efficiency of the alkylation are critical factors in this approach. The use of manganese enolates has been shown to be effective in the regioselective monoalkylation of ketones.

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Notes |

| 2-Acetylthiophene | 2-(Bromomethoxy)ethane | Lithium diisopropylamide (LDA) | 2-(2-(Thiophen-2-yl)-2-oxoethoxy)ethane | Followed by deprotection to yield the target molecule. |

| 2-Acetylthiophene | Ethylene oxide | Strong base | 2-Hydroxy-1-(thiophen-2-yl)butan-1-one | Ring-opening of the epoxide by the enolate. |

Oxidation Reactions for α-Hydroxylation of 1-(Thiophen-2-yl)propan-1-one

A more direct route to this compound is the α-hydroxylation of the corresponding ketone, 1-(thiophen-2-yl)propan-1-one. This transformation can be achieved through several oxidative methods.

One of the most effective methods for the α-hydroxylation of ketones is the Rubottom oxidation. wikipedia.orgyoutube.com This reaction involves the oxidation of a silyl (B83357) enol ether with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgyoutube.com The silyl enol ether of 1-(thiophen-2-yl)propan-1-one can be prepared regioselectively and then oxidized to an α-siloxy ketone, which upon hydrolysis, yields the desired this compound. wikipedia.orgyoutube.comwikipedia.org

Another approach is the use of hypervalent iodine reagents. For example, the oxidation of alkyl aryl ketones with Oxone in the presence of trifluoroacetic anhydride (B1165640) and a catalytic amount of iodobenzene (B50100) can afford α-hydroxyalkyl aryl ketones in good yields. organic-chemistry.org Furthermore, iodine-promoted α-hydroxylation of ketones using a substoichiometric amount of molecular iodine has been reported as a metal-free alternative. rsc.orgresearchgate.net

| Substrate | Reagent(s) | Product | Yield (%) |

| Silyl enol ether of 1-(thiophen-2-yl)propan-1-one | m-CPBA | This compound | 60-85 (representative) youtube.com |

| 1-(Thiophen-2-yl)propan-1-one | Oxone, TFAA, Iodobenzene | This compound | Good (general) organic-chemistry.org |

| 1-(Thiophen-2-yl)propan-1-one | I2, DMSO | This compound | Varies rsc.orgresearchgate.net |

Nucleophilic Addition Reactions to Thiophene-2-Carbaldehyde (B41791) Precursors

This synthetic strategy involves a two-step process starting from thiophene-2-carbaldehyde. The first step is a nucleophilic addition to the aldehyde to create the desired carbon skeleton, followed by an oxidation step to form the ketone.

Specifically, the Grignard reaction of thiophene-2-carbaldehyde with ethylmagnesium bromide would produce the secondary alcohol, 1-(thiophen-2-yl)propan-1-ol. orgsyn.org This alcohol can then be oxidized to the target α-hydroxy ketone, this compound. A variety of oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, which are known for the oxidation of secondary alcohols to ketones. organic-chemistry.org

| Aldehyde | Grignard Reagent | Intermediate Product | Oxidizing Agent | Final Product |

| Thiophene-2-carbaldehyde | Ethylmagnesium bromide | 1-(Thiophen-2-yl)propan-1-ol | PCC | This compound |

| Thiophene-2-carbaldehyde | Ethylmagnesium bromide | 1-(Thiophen-2-yl)propan-1-ol | Dess-Martin periodinane | This compound |

Precursor-Based Synthetic Pathways

These pathways involve the synthesis of a precursor molecule which is then transformed into the target compound, this compound. Chalcones and Mannich bases are common precursors used in such synthetic routes.

Utilization of Chalcone (B49325) Intermediates for this compound Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile intermediates in organic synthesis. benthamdirect.comacs.orgresearchgate.netresearchgate.net A synthetic route to this compound can be envisaged starting from a thiophene-containing chalcone. This would typically involve a Claisen-Schmidt condensation between 2-acetylthiophene and a suitable aldehyde. benthamdirect.comresearchgate.net

The key step in this pathway is the epoxidation of the α,β-unsaturated ketone functionality of the chalcone to form a chalcone epoxide. This is often achieved using hydrogen peroxide under basic conditions (Weitz-Scheffer epoxidation). researchgate.net The subsequent regioselective ring-opening of the epoxide can lead to the formation of an α-hydroxy ketone. arkat-usa.orgrsc.orgmdpi.com While the ring-opening of chalcone epoxides with various nucleophiles has been studied, the specific conditions for the regioselective hydrolysis to an α-hydroxy ketone would need to be carefully controlled. researchgate.netarkat-usa.orgrsc.orgmdpi.com

| Chalcone Precursor | Epoxidizing Agent | Intermediate | Ring-opening Conditions | Product |

| (E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one | H2O2, NaOH | (3-Phenyloxiran-2-yl)(thiophen-2-yl)methanone | Acid or base catalysis | 2-Hydroxy-1-(thiophen-2-yl)-3-phenylpropan-1-one |

Note: The table illustrates the general principle. The synthesis of the target compound would require a chalcone without the phenyl group, which could be achieved through alternative starting materials in the Claisen-Schmidt condensation.

Transformation of Mannich Bases and Related α,β-Unsaturated Ketones

Mannich bases, which are β-amino ketones, can serve as precursors for various functionalized molecules. rsc.org The Mannich reaction of 2-acetylthiophene with formaldehyde (B43269) and a secondary amine, such as dimethylamine, yields the corresponding Mannich base, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one.

The transformation of this β-amino ketone to the target α-hydroxy ketone is not a direct conversion. A common reaction of Mannich bases is elimination to form an α,β-unsaturated ketone. This α,β-unsaturated ketone can then undergo reactions similar to those described for chalcone intermediates. For instance, epoxidation of the double bond followed by regioselective ring-opening would lead to the desired α-hydroxy ketone.

Alternatively, the conversion of a β-amino ketone to an α-hydroxy ketone might be achieved through more complex, multi-step sequences involving protection/deprotection and functional group interconversions. For example, the α-ketol rearrangement is a known reaction for the isomerization of α-hydroxy ketones, but its application in the synthesis from a β-amino ketone would be indirect. wikipedia.org

| Mannich Base | Reaction | Intermediate | Subsequent Steps | Final Product |

| 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one | Elimination | 1-(Thiophen-2-yl)prop-2-en-1-one | Epoxidation, Ring-opening | This compound |

Derivatization of Thiophene Ring Systems to Introduce the α-Hydroxy Ketone Moiety

The introduction of the α-hydroxy ketone moiety onto a thiophene ring can be achieved through a multi-step process that typically begins with the acylation of the thiophene core, followed by α-hydroxylation of the resulting ketone.

A common initial step is the Friedel-Crafts acylation of thiophene or its derivatives. For instance, 1-(thiophen-2-yl)propan-1-one can be synthesized by reacting thiophene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov A similar reaction using 2-bromothiophene (B119243) yields 1-(5-bromo-thiophen-2-yl)-propan-1-one. chemicalbook.com

Once the propiophenone (B1677668) derivative is obtained, the subsequent step involves the selective hydroxylation at the α-position (the carbon atom adjacent to the carbonyl group). Several methods exist for the α-hydroxylation of ketones. One effective approach involves the use of oxidants like Oxone in combination with trifluoroacetic anhydride and a catalytic amount of iodobenzene, which affords α-hydroxyalkyl aryl ketones in good yields. organic-chemistry.org This method represents an economical route for introducing the hydroxyl group. organic-chemistry.org Alternative strategies for α-hydroxylation of carbonyl compounds utilize reagents such as molecular oxygen with N-hydroxyphthalimide or N-hydroxybenzotriazole under metal-free conditions. organic-chemistry.org

The general two-step sequence can be summarized as:

Acylation: Thiophene is reacted with an acylating agent (e.g., propionyl chloride) and a Lewis acid to form 1-(thiophen-2-yl)propan-1-one.

Hydroxylation: The resulting ketone undergoes α-hydroxylation to yield the final product, this compound.

Stereoselective Synthesis of this compound Enantiomers

Achieving stereocontrol to synthesize specific enantiomers of this compound is crucial, particularly for pharmaceutical applications where one enantiomer often exhibits the desired biological activity. This is accomplished through various asymmetric synthesis strategies.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The general strategy involves attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective transformation to create the desired stereocenter, and finally cleaving the auxiliary to yield the enantiomerically enriched product. scielo.org.mx

In the context of synthesizing chiral α-hydroxy ketones, a prochiral enolate derived from a thiophene-containing precursor can be coupled with a chiral auxiliary. Evans' oxazolidinones are a widely used class of auxiliaries that have proven effective in asymmetric alkylations and aldol (B89426) reactions. researchgate.net For example, an N-acyl oxazolidinone can be converted into a specific Z-enolate, which then reacts diastereoselectively. researchgate.net A similar approach could be adapted where an enolate of a thiophene-containing acyl group attached to a chiral auxiliary is reacted with an electrophilic oxygen source, such as an N-sulfonyloxaziridine, to achieve asymmetric α-hydroxylation. nih.gov The high diastereoselectivity is guided by the steric environment created by the auxiliary, after which the auxiliary is removed to furnish the chiral α-hydroxy ketone. scielo.org.mx

| Auxiliary Type | Typical Reaction | Diastereomeric Excess (d.e.) | Reference |

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | Often >90% | researchgate.net |

| Camphorsultam | Alkylation, Aldol Reactions | High | wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene Reactions | High (e.g., 10:1 d.r.) | wikipedia.org |

Asymmetric Catalysis for Enantioselective Hydroxylation

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov For the synthesis of chiral this compound, this typically involves the enantioselective α-hydroxylation of the precursor ketone, 1-(thiophen-2-yl)propan-1-one.

This transformation can be achieved using chiral transition-metal Lewis acid complexes that catalyze the reaction between a ketone enolate and an electrophilic oxygen source. nih.gov For example, chiral titanium-based catalysts have been successfully used for the enantioselective α-hydroxylation of β-ketoesters with enantiomeric excesses (ee) up to 94%. nih.gov The catalyst creates a chiral environment around the substrate, forcing the oxygen source to attack one face of the enolate preferentially. While direct reports on 1-(thiophen-2-yl)propan-1-one are scarce, this methodology is a well-established principle for creating chiral α-hydroxy carbonyl compounds. nih.govresearchgate.net

| Catalyst System | Substrate Type | Oxidant | Enantiomeric Excess (ee) | Reference |

| Chiral Ti-Lewis Acid | β-Ketoesters | N-Sulfonyloxaziridines | Up to 94% | nih.gov |

| Chiral Ru(II) Complex | β-Ketoesters | Cumyl Hydroperoxide | Moderate (e.g., 47%) | nih.gov |

| Chiral Phase-Transfer Catalyst | Aromatic Cyclic Ketones | Oxygen | Up to 77% | nih.gov |

Diastereoselective Approaches

Diastereoselective methods involve creating a new stereocenter in a molecule that already contains one, where the existing stereocenter influences the stereochemical outcome of the reaction. A temporary stereocenter can be introduced via an aldol reaction, which then directs a subsequent transformation before being removed. rsc.org

For instance, an asymmetric aldol reaction between a chiral enolate (derived from a thiophene precursor) and a suitable aldehyde could be performed. The resulting β-hydroxy group can then direct a subsequent reaction, such as a reduction or oxidation, at the α-position. Following this, the temporary stereocenter can be modified or removed to yield the desired chiral α-hydroxy ketone. Tandem methods have been developed for the preparation of enantioenriched β-hydroxy enamines, which can be converted to 1,3-amino alcohols, demonstrating the power of generating stereocenters that can direct further transformations. nih.gov

Biocatalytic and Chemoenzymatic Synthesis Routes

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional levels of stereoselectivity under mild reaction conditions. acs.orgnih.gov This approach is increasingly favored for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). acs.orguni-graz.at

Enzyme-Mediated Reductions or Oxidations for Stereocontrol

Enzymes, particularly oxidoreductases like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), are highly effective for the stereoselective synthesis of chiral alcohols from prochiral ketones. acs.orgresearchgate.net The synthesis of enantiopure this compound can be achieved through the asymmetric reduction of a precursor diketone or the kinetic resolution of a racemic mixture of the target α-hydroxy ketone.

Butanediol dehydrogenases, for example, catalyze the enantioselective reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones. nih.govrsc.org By selecting the appropriate enzyme, it is possible to produce either the (R)- or (S)-enantiomer with high enantiomeric excess. For instance, the asymmetric reduction of 1-(thiophen-2-yl)propane-1,2-dione using a specific KRED would yield the desired chiral α-hydroxy ketone.

A related example is the synthesis of (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine, an intermediate for the drug duloxetine, which is achieved via the asymmetric transfer hydrogenation of the corresponding ketone using an alcohol dehydrogenase, resulting in excellent enantioselectivity. acs.org This highlights the potential of enzyme-mediated reductions for producing chiral alcohols with a thiophene moiety. Thiamine pyrophosphate (TPP)-dependent enzymes can also catalyze acyloin-type condensation reactions to form chiral α-hydroxy ketones from aldehydes. researchgate.netresearchgate.net

| Enzyme Class | Reaction Type | Substrate | Key Advantage | Reference |

| Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Prochiral Ketone/Diketone | High enantioselectivity (>99% ee often achievable) | acs.orgresearchgate.net |

| Butanediol Dehydrogenase | Asymmetric Reduction | 1,2-Diketone | Stereoselective formation of α-hydroxy ketones | nih.govrsc.org |

| Lipase | Kinetic Resolution | Racemic α-hydroxy ketone | Separation of enantiomers | nih.govucc.ie |

| Thiamine Diphosphate (ThDP)-dependent Lyases | Carboligation | Aldehydes | Forms C-C bond and chiral center simultaneously | researchgate.netnih.gov |

Microbial Transformations in Synthetic Routes

The synthesis of chiral α-hydroxy ketones, such as this compound, can be effectively achieved through microbial transformations. This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods, often providing high enantiopurity under mild reaction conditions. The use of whole-cell microorganisms or isolated enzymes allows for the precise stereoselective reduction of a prochiral ketone or the asymmetric acyloin condensation of an aldehyde and a donor molecule.

Research into the synthesis of structurally similar compounds has highlighted the potential of various microbial systems. For instance, the synthesis of a related chiral alcohol, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, has been successfully accomplished using immobilized Saccharomyces cerevisiae CGMCC No. 2230. researchgate.net This transformation underscores the capability of yeast-based biocatalysts to act on thiophene-containing substrates to produce enantiomerically pure products. The process involved optimizing the culture time for the immobilized cells to maximize the efficiency of the bioreduction. researchgate.net

In a similar vein, the enantioselective synthesis of (S)-2-hydroxypropiophenone, an analog of the target compound where a phenyl group replaces the thiophenyl group, has been demonstrated using whole resting cells of Pseudomonas putida ATCC 12633. nih.gov This biotransformation utilizes the native benzoylformate decarboxylase (BFD) activity within the cells to catalyze the cross-coupling of benzaldehyde (B42025) and acetaldehyde (B116499). nih.gov The study optimized various parameters, including biomass concentration and substrate concentrations, to achieve significant product titers and yields. nih.gov Furthermore, the immobilization of P. putida cells in calcium alginate-polyvinyl alcohol-boric acid beads enabled the successful reuse of the biocatalyst for multiple consecutive cycles without a noticeable decrease in activity. nih.gov This highlights the industrial applicability and cost-effectiveness of using immobilized whole-cell biocatalysts for the production of α-hydroxy ketones. nih.gov

The application of such microbial systems to the synthesis of this compound could proceed via two primary pathways: the enantioselective reduction of a diketone precursor or the carboligation of thiophene-2-carbaldehyde with an acetaldehyde donor. The established success with analogous substrates suggests that microorganisms like Saccharomyces cerevisiae and Pseudomonas putida are promising candidates for developing a biocatalytic route to this specific thiophene derivative.

Interactive Data Table: Microbial Systems in the Synthesis of α-Hydroxy Ketones and Related Compounds

| Microorganism/Enzyme | Substrate(s) | Product | Key Findings | Reference |

| Saccharomyces cerevisiae CGMCC No. 2230 | 2-acetylthiophene derivative | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | Immobilized cells were effective for the synthesis of a chiral thiophene-containing propanol. | researchgate.net |

| Pseudomonas putida ATCC 12633 (source of Benzoylformate Decarboxylase) | Benzaldehyde, Acetaldehyde | (S)-2-hydroxypropiophenone | Whole resting cells catalyzed enantioselective cross-coupling; immobilization allowed for catalyst recycling. | nih.gov |

Chemical Reactivity and Derivatization of 2 Hydroxy 1 Thiophen 2 Yl Propan 1 One

Reactions at the Hydroxyl Group

The hydroxyl group in 2-Hydroxy-1-(thiophen-2-yl)propan-1-one is a versatile site for chemical modification, allowing for the introduction of a variety of functional groups through esterification, etherification, oxidation, and substitution reactions.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or bases. Similarly, etherification can be achieved by reacting the alkoxide, formed by deprotonation of the hydroxyl group with a strong base, with an alkyl halide (Williamson ether synthesis).

Table 1: Examples of Esterification and Etherification Reactions

| Reactant | Reagent | Product | Reaction Conditions | Reference |

| This compound | Acetic Anhydride (B1165640) | 1-Oxo-1-(thiophen-2-yl)propan-2-yl acetate | Pyridine (B92270), room temperature | [General methodology] |

| This compound | Benzoyl Chloride | 1-Oxo-1-(thiophen-2-yl)propan-2-yl benzoate | Pyridine, 0 °C to room temperature | [General methodology] |

| This compound | Sodium Hydride, then Methyl Iodide | 2-Methoxy-1-(thiophen-2-yl)propan-1-one | Tetrahydrofuran, 0 °C to room temperature | [General methodology] |

Oxidation to Dicarbonyl Compounds

The secondary hydroxyl group of this compound can be oxidized to a carbonyl group, yielding the corresponding dicarbonyl compound, 1-(thiophen-2-yl)propane-1,2-dione. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often influencing the reaction's efficiency and selectivity. It is important to control the reaction conditions to avoid potential side reactions, such as the oxidation of the thiophene (B33073) ring itself, which can occur with strong oxidizing agents. The thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene-S-oxides.

Table 2: Oxidation of this compound

| Oxidizing Agent | Product | Reaction Conditions | Comments | Reference |

| Bismuth(III) oxide | 1-(Thiophen-2-yl)propane-1,2-dione | Acetic acid, reflux | Mild and selective for α-hydroxy ketones. | [Analogous reactions] |

| Copper(II) acetate | 1-(Thiophen-2-yl)propane-1,2-dione | Acetic acid/water, reflux | Commonly used for the oxidation of acyloins. | [Analogous reactions] |

| Manganese dioxide | 1-(Thiophen-2-yl)propane-1,2-dione | Dichloromethane, room temperature | Effective for allylic and benzylic alcohols. | [Analogous reactions] |

Substitution Reactions Involving the Hydroxyl Moiety

The direct substitution of the hydroxyl group is challenging due to its poor leaving group nature (hydroxide ion is a strong base). To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, or by conversion to a sulfonate ester (e.g., tosylate or mesylate). Once activated, the carbon bearing the leaving group is susceptible to nucleophilic attack.

For instance, treatment with a strong acid like HBr can lead to the formation of 2-bromo-1-(thiophen-2-yl)propan-1-one. The reaction of primary and secondary alcohols with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are also common methods for converting alcohols to alkyl halides. youtube.com

Reactions at the Ketone Carbonyl

The ketone carbonyl group in this compound is electrophilic and readily undergoes nucleophilic addition and condensation reactions.

Nucleophilic Additions and Condensations

The carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. scienceskool.co.uk For example, Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. Condensation reactions with amines and their derivatives, such as hydroxylamine (B1172632), hydrazine (B178648), and semicarbazide, yield the corresponding imines, oximes, hydrazones, and semicarbazones.

Aldol-type condensation reactions are also possible. In the presence of a base, the enolate of another ketone or aldehyde can add to the carbonyl group of this compound. smolecule.com

Reduction to Alcohols (Diols)

The ketone carbonyl group can be reduced to a secondary alcohol, resulting in the formation of the corresponding diol, 1-(thiophen-2-yl)propane-1,2-diol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). scienceskool.co.uk The stereochemical outcome of this reduction can often be influenced by the choice of reagent and reaction conditions. The reduction of similar diketones, such as 1,6-di(thiophen-2-yl)hexane-1,6-dione, to the corresponding diol has been successfully achieved using sodium borohydride in methanol. nih.gov

Table 3: Reduction of this compound to a Diol

| Reducing Agent | Product | Reaction Conditions | Stereoselectivity | Reference |

| Sodium Borohydride (NaBH₄) | 1-(Thiophen-2-yl)propane-1,2-diol | Methanol, 0 °C to room temperature | Typically produces a mixture of diastereomers. | scienceskool.co.uknih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(Thiophen-2-yl)propane-1,2-diol | Diethyl ether or THF, followed by aqueous workup | A more powerful reducing agent. | scienceskool.co.uk |

Alpha-Halogenation and Subsequent Transformations

The presence of alpha-hydrogens in ketones allows for halogenation at the α-carbon position under both acidic and basic conditions. In the case of this compound, the methyl group (C3) possesses acidic protons that can be substituted with halogens such as chlorine, bromine, or iodine.

Under acidic catalysis, the reaction proceeds through the formation of an enol intermediate. libretexts.orglibretexts.org The carbonyl oxygen is first protonated by the acid, making the α-protons more acidic. A weak base then removes a proton from the methyl group to form a nucleophilic enol tautomer. This enol then attacks an electrophilic halogen molecule (e.g., Br₂), leading to the α-halogenated ketone and regeneration of the acid catalyst. libretexts.org Kinetic studies of similar reactions have shown that the rate-determining step is the formation of the enol, and the reaction rate is independent of the halogen concentration. libretexts.org

In contrast, base-promoted α-halogenation involves the formation of an enolate ion. A base removes an α-proton from the methyl group to form the enolate, which then acts as a nucleophile, attacking the halogen. youtube.com This process can be challenging to control, as the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, often leading to multiple halogenations. libretexts.orgyoutube.com

A significant synthetic application of α-halogenated ketones is their use as precursors for α,β-unsaturated carbonyl compounds. libretexts.org The resulting 3-halo-1-(thiophen-2-yl)propan-1-one can undergo an elimination reaction upon treatment with a non-nucleophilic, sterically hindered base like pyridine. This process, typically proceeding via an E2 elimination mechanism, removes a proton and the halide to form a new carbon-carbon double bond, yielding 1-(thiophen-2-yl)prop-2-en-1-one. libretexts.org

Table 1: Conditions for Alpha-Halogenation and Subsequent Elimination

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Acid-Catalyzed α-Bromination | Br₂ in Acetic Acid | 3-Bromo-1-(thiophen-2-yl)propan-1-one |

| Base-Promoted α-Halogenation | Cl₂, Br₂, or I₂ with a base (e.g., NaOH) | 3-Halo-1-(thiophen-2-yl)propan-1-one |

| Dehydrohalogenation | Pyridine, heat | 1-(Thiophen-2-yl)prop-2-en-1-one |

Reactions Involving the Thiophene Ring

Electrophilic Aromatic Substitution Reactions

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). wikipedia.org It is significantly more reactive than benzene (B151609) in such reactions. derpharmachemica.com The substituent already present on the ring, in this case, the 2-(2-hydroxypropanoyl) group, directs the position of incoming electrophiles. As an acyl group, it is an electron-withdrawing and deactivating group, which directs electrophilic attack primarily to the C5 and C4 positions of the thiophene ring. Generally, substitution at the C5 position is favored over the C4 position in 2-substituted thiophenes.

Common electrophilic aromatic substitution reactions applicable to the thiophene moiety in this compound include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the thiophene ring, typically at the C5 position, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: The introduction of a nitro group (-NO₂) is usually accomplished with a mixture of nitric acid and sulfuric acid. Due to the reactivity of the thiophene ring, milder conditions are often required to prevent oxidation and decomposition.

Sulfonation: A sulfonic acid group (-SO₃H) can be introduced using concentrated sulfuric acid.

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). This would lead to a diketone derivative.

Table 2: Electrophilic Aromatic Substitution of 2-Acylthiophenes

| Reaction Type | Typical Reagents | Expected Major Product Position |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) in CCl₄ | C5 |

| Nitration | HNO₃ / H₂SO₄ (mild conditions) | C5 |

| Sulfonation | H₂SO₄ | C5 |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C5 |

Metalation and Cross-Coupling Reactions

Metalation, particularly lithiation, is a powerful tool for the functionalization of thiophenes. The hydrogen at the C5 position of a 2-substituted thiophene is the most acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi) at low temperatures. wikipedia.org This generates a 5-lithio-2-(2-hydroxypropanoyl)thiophene intermediate. This organolithium species is a potent nucleophile and can react with various electrophiles to introduce a wide range of substituents at the C5 position.

Furthermore, this thienyllithium intermediate can be converted into other organometallic reagents (e.g., organozinc, organotin, or boronic esters) for use in transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. Key cross-coupling reactions include:

Suzuki Coupling: Palladium-catalyzed reaction of a thienylboronic acid or ester with an aryl or vinyl halide. nih.gov

Stille Coupling: Palladium-catalyzed coupling of a thienyl organostannane with an organic halide.

Negishi Coupling: Nickel- or palladium-catalyzed reaction of a thienyl organozinc reagent with an organic halide.

These methods allow for the synthesis of complex biaryl and other conjugated systems, linking the thiophene core to other aromatic or unsaturated moieties. researchgate.net

Table 3: Metalation and Cross-Coupling Strategies

| Reaction | Reagents | Intermediate | Coupling Partner | Product Type |

|---|---|---|---|---|

| Lithiation/Quench | 1. n-BuLi, THF, -78 °C; 2. Electrophile (E⁺) | 5-Lithio derivative | E⁺ (e.g., CO₂, RCHO) | 5-Substituted thiophene |

| Suzuki Coupling | 1. n-BuLi; 2. B(OR)₃; 3. H₃O⁺ then Ar-X, Pd catalyst, base | 5-Thienylboronic ester | Aryl/Vinyl Halide | 5-Aryl/Vinylthiophene |

| Stille Coupling | 1. n-BuLi; 2. R₃SnCl then Ar-X, Pd catalyst | 5-Stannylthiophene | Organic Halide | 5-Substituted thiophene |

Ring Functionalization and Modification

The functionalization of the thiophene ring in this compound is achieved primarily through the electrophilic substitution and metalation/cross-coupling pathways described previously. These strategies enable the precise introduction of a wide array of functional groups, significantly altering the molecule's electronic and steric properties.

For instance, electrophilic substitution can introduce electron-withdrawing groups (like -NO₂) or electron-donating groups (after reduction of a nitro group to an amine). Metalation followed by cross-coupling provides access to extended π-systems by introducing aryl, heteroaryl, or alkenyl substituents. researchgate.net This versatility is crucial for tuning the properties of the molecule for applications in materials science or medicinal chemistry. nih.gov While modifications that cleave the thiophene ring are known, they typically require harsh oxidative or reductive conditions that may not be compatible with the α-hydroxy ketone functionality. Therefore, substitution reactions that preserve the aromatic core are the predominant methods for modification.

Formation of Advanced Thiophene-Containing Heterocycles and Complex Structures

Cyclization Reactions Employing the α-Hydroxy Ketone Functionality

The α-hydroxy ketone group is a versatile functional handle for constructing more complex molecular architectures, particularly new heterocyclic rings fused to or substituted with the thiophene moiety. A common strategy involves the oxidation of the α-hydroxy ketone to an α-diketone, 1-(thiophen-2-yl)propane-1,2-dione. Reagents such as selenium dioxide (SeO₂) are effective for this transformation. researchgate.net

The resulting 1,2-dicarbonyl compound is an excellent precursor for condensation reactions with binucleophiles to form a variety of heterocycles. For example:

Quinoxaline (B1680401) Formation: Condensation with o-phenylenediamines yields quinoxaline derivatives. researchgate.net This reaction is a classic and reliable method for synthesizing this important heterocyclic system.

Pyrazine Formation: Reaction with 1,2-diamines can lead to the formation of pyrazines.

Hydantoin (B18101) and Thiohydantoin Formation: Cyclization with urea (B33335) or thiourea (B124793) can produce hydantoin or thiohydantoin rings, respectively.

These cyclization reactions significantly increase the structural complexity and provide access to novel thiophene-containing compounds with potential applications in various fields of chemistry. The incorporation of the thiophene unit into these larger, often biologically relevant, heterocyclic systems is a key strategy in drug discovery and materials science. nih.gov

Table 4: Heterocycle Synthesis via α-Diketone Intermediate

| Binucleophile Reactant | Resulting Heterocyclic Ring | Product Class |

|---|---|---|

| o-Phenylenediamine (B120857) | Quinoxaline | Thienyl-substituted quinoxalines |

| 1,2-Ethylenediamine | Pyrazine | Thienyl-substituted pyrazines |

| Hydrazine | Pyridazine | Thienyl-substituted pyridazines |

| Urea | Hydantoin | Thienyl-substituted hydantoins |

Condensation Reactions with Bifunctional Nucleophiles

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds through condensation reactions with molecules possessing two nucleophilic centers. The ketone and hydroxyl groups can both participate in these reactions, often leading to the formation of five-, six-, or seven-membered rings.

The reaction of α-hydroxy ketones with hydrazine and its derivatives is a well-established method for the synthesis of pyrazoles. researchgate.netorganic-chemistry.org In a typical reaction, this compound would react with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol, under reflux conditions. The initial step involves the formation of a hydrazone intermediate by the reaction of the ketone carbonyl group with one of the amino groups of hydrazine. Subsequent intramolecular cyclization, facilitated by the hydroxyl group, and dehydration leads to the formation of a substituted pyrazole (B372694). The reaction with substituted hydrazines, such as phenylhydrazine, would yield N-substituted pyrazole derivatives.

Similarly, condensation with other bifunctional nucleophiles like hydroxylamine would be expected to yield isoxazole (B147169) derivatives. The reaction with diamines, such as ethylenediamine, can lead to the formation of diazepine (B8756704) derivatives, which are seven-membered heterocyclic rings containing two nitrogen atoms. nih.gov The course of these reactions is often influenced by the reaction conditions, including the choice of catalyst (acidic or basic) and the temperature.

Table 1: Examples of Heterocyclic Compounds Derived from this compound via Condensation Reactions

| Bifunctional Nucleophile | Resulting Heterocycle | General Reaction Conditions |

| Hydrazine Hydrate | 4-methyl-3-(thiophen-2-yl)-1H-pyrazole | Ethanol, Reflux |

| Phenylhydrazine | 4-methyl-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole | Acetic Acid, Reflux |

| Hydroxylamine Hydrochloride | 4-methyl-3-(thiophen-2-yl)isoxazole | Pyridine, Reflux |

| Ethylenediamine | 7-methyl-5-(thiophen-2-yl)-2,3-dihydro-1H-1,4-diazepine | Methanol, Acid Catalyst, Reflux |

Chain Elongation and Polymerization via this compound

The presence of a reactive α-hydroxy ketone moiety in this compound allows for its participation in chain elongation reactions, most notably through aldol-type condensations. researchgate.netjackwestin.com Under basic or acidic conditions, the carbonyl group can be activated to react with a suitable nucleophile, or the α-proton can be abstracted to form an enolate, which can then act as a nucleophile.

For instance, in a Claisen-Schmidt condensation, this compound can react with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base like sodium hydroxide. nih.gov This reaction would lead to the formation of an α,β-unsaturated ketone, effectively extending the carbon chain and introducing new functional groups. The hydroxyl group can either be preserved or eliminated during the reaction, depending on the conditions.

Table 2: Potential Chain Elongation and Polymerization Pathways for this compound

| Reaction Type | Reactant(s) | Product Type | Potential Application |

| Aldol (B89426) Condensation | Aromatic Aldehyde | α,β-Unsaturated Ketone | Synthesis of Chalcone-like Compounds |

| Grignard Reaction | Alkyl/Aryl Magnesium Halide | Tertiary Alcohol | Introduction of New Carbon Substituents |

| Wittig Reaction | Phosphonium Ylide | Alkene | Carbon-Carbon Double Bond Formation |

| Monomer Synthesis and Polymerization | Chemical Modification followed by Polymerization | Poly(thiophene vinylene) Derivative | Conducting Polymers, Organic Electronics |

Spectroscopic and Analytical Characterization Techniques for 2 Hydroxy 1 Thiophen 2 Yl Propan 1 One

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of 2-Hydroxy-1-(thiophen-2-yl)propan-1-one would be expected to show characteristic absorption bands for its key functional groups. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The carbonyl (C=O) stretching vibration of the ketone would likely appear as a strong, sharp peak around 1660-1680 cm⁻¹, its position influenced by conjugation with the thiophene (B33073) ring. Vibrations associated with the thiophene ring would include C-H stretching just above 3000 cm⁻¹, C=C stretching in the 1500-1400 cm⁻¹ region, and C-S stretching vibrations at lower wavenumbers. Without experimental data, a precise data table cannot be constructed.

Attenuated Total Reflectance (ATR-FTIR) Applications

ATR-FTIR is a sampling technique that would allow for the rapid analysis of this compound in its solid or liquid state with minimal sample preparation. The resulting spectrum would be comparable to a traditional transmission FT-IR spectrum, providing information on the same functional group vibrations. This technique would be particularly useful for routine identification and quality control. Specific research findings on ATR-FTIR applications for this compound have not been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound would provide detailed information about the chemical environment of each proton. The protons on the thiophene ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the ring. The methine proton (CH-OH) would likely appear as a quartet, coupled to the adjacent methyl protons, and its chemical shift would be influenced by the hydroxyl and carbonyl groups. The methyl group (CH₃) would appear as a doublet, coupled to the methine proton. The hydroxyl proton (OH) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. A data table of chemical shifts, multiplicities, and coupling constants cannot be generated without access to spectral data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in this compound. The carbonyl carbon would be the most downfield signal, typically in the range of δ 190-200 ppm. The carbons of the thiophene ring would appear in the aromatic region (δ 120-150 ppm). The carbon bearing the hydroxyl group (CH-OH) and the methyl carbon (CH₃) would appear in the aliphatic region, with their specific shifts confirming the structure of the side chain. Due to the lack of available data, a table of ¹³C chemical shifts cannot be provided.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. While 1D NMR (¹H and ¹³C) provides initial information about the types and numbers of protons and carbons, 2D NMR techniques are essential for assembling the molecular puzzle by revealing through-bond connectivities.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). For this compound, a COSY spectrum would be expected to show a correlation between the proton on the hydroxyl-bearing carbon (C2) and the protons of the methyl group (C3). It would also reveal couplings between the protons on the thiophene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (¹J coupling). This technique is invaluable for assigning carbon signals based on their known proton attachments. An HSQC spectrum would definitively link the proton signals of the methine (CH-OH), methyl (CH₃), and thiophene ring protons to their corresponding carbon atoms.

A hypothetical table of expected 2D NMR correlations is presented below to illustrate how these techniques would map the structure.

| Proton (¹H) Signal | Correlated Carbon (¹³C) via HSQC | Correlated Carbons (¹³C) via HMBC | Correlated Protons (¹H) via COSY |

| H on C2 (methine) | C2 | C1 (carbonyl), C3 (methyl), Thiophene C2 | H on C3 (methyl), OH proton |

| H on C3 (methyl) | C3 | C2 (methine), C1 (carbonyl) | H on C2 (methine) |

| H on Thiophene Ring | Corresponding Thiophene C | Adjacent Thiophene C, C1 (carbonyl) | Adjacent Thiophene H |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.

Expected ESI-MS Data:

| Ion Species | Calculated m/z |

|---|---|

| [M+H]⁺ | 157.0318 |

These values are calculated based on the exact mass of the molecule (156.0245 Da). High-resolution mass spectrometry would be able to confirm the elemental formula by matching the measured m/z to the calculated value with high precision.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for assessing the purity of volatile or semi-volatile compounds. The compound would first be separated from any impurities on a GC column, and its retention time would serve as an identifying characteristic. Upon elution, the compound enters the mass spectrometer, where it is typically ionized by electron impact (EI), causing predictable fragmentation. The resulting mass spectrum serves as a chemical fingerprint.

Key fragmentation pathways for this molecule would likely involve the cleavage of the bond between the carbonyl group and the thiophene ring (alpha-cleavage) and the loss of small neutral molecules like water from the molecular ion.

For analyzing this compound in complex matrices, such as in biological fluids or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC separates the components of the mixture, and the mass spectrometer provides sensitive and selective detection. Paired with a soft ionization source like ESI, LC-MS can quantify the compound with high accuracy and precision, even at low concentrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is determined by its chromophores—the parts of the molecule that absorb light. The primary chromophores in this molecule are the thiophene ring and the carbonyl group (C=O). The conjugation between the thiophene π-system and the carbonyl group creates an extended chromophore.

Two main types of electronic transitions are expected:

π → π* transitions: These are typically high-energy transitions resulting in strong absorption bands, associated with the conjugated π-electron system of the thiophene ring and the carbonyl group.

n → π* transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the carbonyl oxygen) to an anti-bonding π* orbital. These transitions are generally weaker in intensity compared to π → π* transitions.

The specific wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) would provide characteristic information for the identification and quantification of the compound.

| Chromophore | Expected Electronic Transition |

| Thiophene Ring | π → π |

| Carbonyl Group (C=O) | n → π |

| Conjugated Thienyl-Ketone System | π → π* |

This structured approach using advanced spectroscopic and spectrometric techniques is essential for the complete and unambiguous characterization of this compound.

Chromatographic Methods

Chromatography provides the means to separate, identify, and quantify the components of a mixture. For this compound, both HPLC and GC offer unique advantages depending on the analytical objective.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile or thermally labile compounds like this compound. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a commonly employed mode for such aromatic ketones.

A typical HPLC method for the purity assessment of this compound would involve a C18 column, which provides excellent separation for moderately polar compounds. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the potential addition of a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape and resolution. sielc.com The ratio of acetonitrile to water is a critical parameter that is optimized to achieve the desired retention time and separation from any process-related impurities or degradation products.

Since this compound possesses a chiral center at the carbon bearing the hydroxyl group, enantioselective HPLC is crucial for separating its (R) and (S) enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for this purpose. nih.govphenomenex.com The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The choice of mobile phase in chiral HPLC is often a mixture of a nonpolar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Detector | UV at an appropriate wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Table 2: Representative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) |

| Mobile Phase | n-Hexane:Isopropanol (Isocratic) |

| Detector | UV at an appropriate wavelength |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Controlled (e.g., 20-30 °C) |

Gas Chromatography (GC) for Volatility-Based Separation

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While the hydroxyl group in this compound may increase its polarity and reduce its volatility, GC analysis is feasible, often after derivatization to improve its chromatographic properties. However, direct analysis on a suitable polar capillary column is also possible.

For the analysis of polar compounds like ketones and alcohols, a GC column with a polar stationary phase, such as those containing polyethylene (B3416737) glycol (wax-type columns), is generally preferred. researchgate.net These columns provide good separation based on the boiling points and polarities of the analytes. The oven temperature program is a critical parameter in GC, starting at a lower temperature and gradually increasing to elute compounds with different volatilities.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra, which are invaluable for the structural elucidation of the parent compound and any impurities. nih.govresearchgate.netacs.org The fragmentation pattern of this compound in the mass spectrometer can provide definitive identification.

Table 3: General Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Polar Capillary Column (e.g., WAX type) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Oven Program | Initial Temp: 100 °C, Ramp: 10 °C/min to 250 °C |

| Detector Temperature | 280 °C |

Applications of 2 Hydroxy 1 Thiophen 2 Yl Propan 1 One in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The reactivity of its functional groups allows 2-Hydroxy-1-(thiophen-2-yl)propan-1-one and its derivatives to be pivotal starting materials for the construction of diverse and complex molecular architectures, particularly heterocyclic compounds.

Precursor to Nitrogen-Containing Heterocycles (e.g., Pyrazolines, Pyridines, Benzodiazepines)

One of the most significant applications of this compound is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. The primary route to these heterocycles involves the initial conversion of the parent α-hydroxyketone to its corresponding α,β-unsaturated ketone, commonly known as a chalcone (B49325). This is typically achieved through a Claisen-Schmidt condensation with an appropriate aldehyde. This thiophene-containing chalcone then serves as the direct precursor for various cyclization reactions.

Pyrazolines: Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are readily synthesized by the reaction of thiophene-containing chalcones with hydrazine (B178648) derivatives. ajgreenchem.comajgreenchem.comjocpr.com For instance, reacting a chalcone like (E)-3-aryl-1-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazide (B42300) in an alkaline medium yields N-thiocarbamoyl-2-pyrazolines. ajgreenchem.com A notable variation involves the synthesis of hydroxy pyrazolines, where a chalcone is first brominated and then treated with thiosemicarbazides to yield the final hydroxylated pyrazoline ring structure. tandfonline.com This pathway highlights how derivatives of the initial thiophene (B33073) ketone are crucial for creating these valuable heterocyclic systems.

Pyridines: The pyridine (B92270) ring is a ubiquitous scaffold in medicinal chemistry. Thiophene-substituted pyridines can be synthesized using chalcone precursors. mdpi.comresearchgate.net The general synthetic strategy involves the cyclocondensation of a thiophene-based chalcone with a reagent that provides the nitrogen atom and the remaining carbons needed to form the six-membered pyridine ring. These reactions often utilize multicomponent strategies, combining the chalcone, a nitrogen source like ammonia, and other reagents to construct the final heterocyclic product.

Benzodiazepines: 1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds known for their wide range of pharmacological activities. Their synthesis is commonly achieved through the condensation reaction of an o-phenylenediamine (B120857) with an α,β-unsaturated ketone. semanticscholar.orgsapub.org Thiophene-containing chalcones are effective substrates in this reaction, leading to the formation of thiophene-substituted 1,5-benzodiazepine derivatives. sapub.orgajrconline.orgrdd.edu.iq This reaction provides a direct route from a chalcone intermediate to these complex, fused heterocyclic systems.

| Target Heterocycle | Key Reactants | General Reaction Type | Reference |

|---|---|---|---|

| Pyrazolines | Thiophene-Chalcone + Hydrazine/Thiosemicarbazide | Cyclocondensation | ajgreenchem.comajgreenchem.comjocpr.com |

| Pyridines | Thiophene-Chalcone + Nitrogen Source (e.g., Ammonia) | Cyclocondensation | mdpi.comresearchgate.net |

| Benzodiazepines | Thiophene-Chalcone + o-Phenylenediamine | Cyclocondensation | sapub.orgajrconline.orgrdd.edu.iq |

Intermediate for Other Thiophene-Fused Systems

Thiophenes are important building blocks for fused heterocyclic systems due to their aromaticity and reactivity. rroij.com The 1-(thiophen-2-yl)propan-1-one moiety can serve as a starting point for creating more complex fused rings where the thiophene is annulated with other heterocyclic or carbocyclic systems. For example, derivatives like 2-aminothiophenes can undergo cyclocondensation reactions with various reagents to furnish fused systems such as thieno[2,3-b]pyridines and thieno[2,3-b]pyrroles. ekb.eg The synthesis of benzo[b]thiophene and dibenzothiophene (B1670422) represents another class of fused systems where the thiophene ring is integral to the final structure. rroij.com The presence of the ketone and hydroxyl functionalities in this compound provides reactive handles for initiating the cyclization processes needed to build these fused architectures.

Role in the Construction of Carbon Scaffolds

The synthesis of complex organic molecules relies on the strategic formation of carbon-carbon and carbon-heteroatom bonds to build up a desired molecular framework or "scaffold." this compound serves as a foundational component in this process. The Claisen-Schmidt condensation, used to form the chalcone intermediate, is a classic example of a carbon-carbon bond-forming reaction that extends the carbon skeleton. Subsequently, the cyclization reactions used to form pyrazolines, pyridines, and benzodiazepines are powerful methods for constructing elaborate three-dimensional scaffolds from simpler, linear precursors. nih.gov Therefore, the compound is not just a precursor to a single product but a key starting point in a synthetic cascade that builds molecular complexity.

Specialized Reagents and Catalytic Applications

Beyond its role as a structural precursor, this compound has potential applications in specialized fields like polymer science and asymmetric synthesis due to its photochemical and stereochemical properties.

Photoinitiator Technology

The compound belongs to the class of α-hydroxy ketones (or α-hydroxy acetophenones), which are well-established as Type I photoinitiators. uvabsorber.comradtech.org Photoinitiators are molecules that, upon absorbing light (typically UV), generate reactive species—such as free radicals—that can initiate polymerization. researchgate.net

In a Type I mechanism, the α-hydroxy ketone molecule undergoes a homolytic cleavage (Norrish Type I cleavage) upon UV irradiation, breaking the bond between the carbonyl group and the adjacent carbon bearing the hydroxyl group. This process generates two distinct radical species. These highly reactive free radicals then attack the monomer units (e.g., acrylates) in the formulation, initiating a chain reaction that leads to the rapid formation of a solid polymer network, a process known as UV curing. uvabsorber.com The inclusion of a thiophene ring in such a photoinitiator can influence its absorption spectrum and reactivity. Thiophene-containing molecules have been investigated in other classes of photoinitiators, such as thioxanthones, for their unique electronic properties. acs.org

| Property | Description | Significance |

|---|---|---|

| Initiation Type | Type I (Cleavage) | Efficient radical generation without a co-initiator. |

| Mechanism | Homolytic cleavage upon UV absorption to form free radicals. | Allows for rapid curing of polymer films and coatings. |

| Potential Role of Thiophene | Modifies UV absorption and radical reactivity. | Can tune the initiator's performance for specific light sources (e.g., LED). |

Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is the synthesis of a compound with a preference for one specific stereoisomer. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is then removed in a subsequent step, having served its purpose of directing the formation of a specific enantiomer or diastereomer.

This compound possesses a stereogenic center at the carbon atom bonded to the hydroxyl group, meaning it exists as two enantiomers (R and S). This inherent chirality makes it a potential candidate for use as a chiral auxiliary. researchgate.net In a typical application, the pure enantiomer of the compound would be attached to a prochiral substrate. The steric and electronic properties of the chiral thiophene-containing moiety would then block one face of the substrate, forcing an incoming reagent to attack from the opposite, less hindered face. This directed attack results in the formation of a new stereocenter with a specific, predictable configuration. After the reaction, the auxiliary can be cleaved from the product and potentially recovered for reuse. wikipedia.orgresearchgate.net While specific documented use of this exact compound as a chiral auxiliary is not widespread, its structure contains the necessary features for such applications, particularly in reactions like asymmetric aldol (B89426) additions or alkylations. nih.govspringerprofessional.de

Integration into Functional Materials

The unique molecular architecture of this compound, which combines a reactive hydroxyl group, a photoactive alpha-hydroxy ketone moiety, and a versatile thiophene ring, positions it as a valuable building block for a variety of functional materials. Its potential utility spans from precursors for advanced polymeric materials to key components in optical and electronic devices and specialized industrial formulations.

Precursors for Polymeric Materials

The presence of a secondary hydroxyl group on the propane (B168953) chain of this compound offers a reactive site for its incorporation into polymer backbones. This functionality allows the molecule to act as a monomer or a precursor to a monomer in several polymerization strategies.

One primary route for its integration into polymers is through the conversion of the hydroxyl group into a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206) group. This can be achieved via esterification with acryloyl chloride or methacrylic anhydride (B1165640). The resultant monomer, a thiophene-containing acrylate/methacrylate, can then undergo free-radical polymerization to yield polymers with pendant thiophene groups. These thiophene side chains can significantly influence the properties of the final polymer, imparting increased refractive index, enhanced thermal stability, and specific electronic characteristics.

Alternatively, the hydroxyl group allows this compound to be used as a chain extender or a monomer in condensation polymerization. For example, it can react with diisocyanates to form polyurethanes or with diacids (or their derivatives) to form polyesters. The incorporation of the thiophene ring into the main chain of these polymers can modify their mechanical, thermal, and optical properties. Thiophene-based polymers are known for their enhanced adhesive properties, making them suitable for coatings and adhesives. google.com

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Type | Reactive Group | Potential Co-monomers | Resulting Polymer Class | Potential Properties |

| Free-Radical Polymerization | Hydroxyl (after conversion to acrylate/methacrylate) | Styrene, Methyl Methacrylate | Polyacrylates / Polymethacrylates | Enhanced refractive index, thermal stability, electronic properties |

| Condensation Polymerization | Hydroxyl | Diisocyanates (e.g., MDI, TDI) | Polyurethanes | Modified mechanical properties, increased adhesion |

| Condensation Polymerization | Hydroxyl | Diacids/Diesters (e.g., Adipic Acid) | Polyesters | Improved thermal stability, specific optical properties |

The synthesis of thiophene-containing polymers is a significant area of research due to their applications in organic electronics and material science. researchgate.net The inclusion of the 2-thienoyl group from this compound into a polymer can lead to materials with interesting electrochemical and optical properties. dicp.ac.cn

Components in Optical or Electronic Devices

Thiophene and its derivatives are cornerstone materials in the field of organic electronics due to their excellent charge transport properties and environmental stability. researchgate.net Polythiophenes and oligothiophenes are widely investigated as active components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.com

While this compound is not a conjugated polymer itself, its incorporation into polymeric systems, as described in the previous section, can yield materials suitable for electronic applications. The thiophene moiety contributes to the π-conjugated system of the polymer, which is essential for charge transport. The specific substitution pattern on the thiophene ring can be tailored to tune the electronic energy levels (HOMO/LUMO) of the material, thereby optimizing its performance in a specific device.

Furthermore, the alpha-hydroxy ketone group has known photochemical activity. This feature could be exploited in the fabrication of electronic devices, for instance, in photolithography processes to pattern the active layers. Thiophene derivatives have been investigated as photoinitiators for polymerization, which is a key step in many fabrication processes for electronic components. researchgate.netepa.gov The absorption properties of the thiophene ring can be tuned to respond to specific wavelengths of light, offering advantages in photo-patterning applications.

Table 2: Potential Roles of this compound in Optical and Electronic Devices

| Device Type | Potential Role | Relevant Functional Groups | Potential Advantages |

| Organic Field-Effect Transistors (OFETs) | Component of the semiconductor polymer | Thiophene Ring | Good charge mobility, environmental stability |

| Organic Photovoltaics (OPVs) | Component of the donor or acceptor material | Thiophene Ring | Tunable energy levels, broad absorption spectra |

| Organic Light-Emitting Diodes (OLEDs) | Component of the emissive or charge-transport layer | Thiophene Ring | High fluorescence efficiency (with modification) |

| Photolithography | Component of photoresist formulations | Alpha-hydroxy ketone, Thiophene Ring | Photo-patternable, wavelength-specific absorption |

Applications in Chemical Process Development and Industrial Synthesis (e.g., inks)

The alpha-hydroxy ketone structure within this compound is a well-known motif for Type I photoinitiators. Upon exposure to UV light, these molecules undergo cleavage to generate free radicals, which can then initiate polymerization of monomers like acrylates and methacrylates. This process, known as UV curing, is widely used in the rapid drying of inks, coatings, and adhesives.

The presence of the thiophene ring can modulate the photochemical properties of the molecule. Thiophene derivatives are known to absorb UV and visible light, and their absorption characteristics can be tailored by chemical modification. researchgate.net This suggests that this compound could function as a photoinitiator with a specific absorption profile, potentially allowing for curing with different light sources, including visible light, which is a growing area of interest. researchgate.net

In the context of UV-curable inks, a photoinitiator must be highly efficient in generating radicals and have good solubility in the ink formulation. The structure of this compound, with its combination of polar (hydroxyl, ketone) and nonpolar (thiophene, propyl chain) parts, suggests it may have favorable solubility in a range of monomer systems used in ink formulations. The development of novel photoinitiators is crucial for advancing UV curing technology, and thiophene-based structures represent a promising class of compounds. researchgate.net

Beyond inks, thiophene-aldehyde condensation reactions are known to produce synthetic resins. google.com The ketone group in this compound could potentially undergo similar condensation reactions to produce novel resins with specific properties imparted by the thiophene and hydroxyl functionalities. These resins could find applications in coatings, composites, and molding compounds. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-1-(thiophen-2-yl)propan-1-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via α-functionalization of 1-(thiophen-2-yl)propan-1-one. For example, a related derivative (Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate) was synthesized by reacting 1-(thiophen-2-yl)propan-1-one with methyl chloroacetate under basic conditions, yielding an orange liquid after purification by column chromatography . Key optimization steps include:

- Temperature control (reflux in aprotic solvents like THF or DCM).

- Use of anhydrous conditions to avoid hydrolysis of intermediates.

- Monitoring reaction progress via TLC (Rf ~0.4 in hexane/ethyl acetate 3:1).

Q. How can NMR and IR spectroscopy be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Expect signals for the thiophene ring protons (δ 7.50–7.10 ppm, doublets) and the hydroxyl proton (δ 4.73 ppm, broad). The methylene and methine protons adjacent to the carbonyl group appear as multiplets (δ 3.30–2.92 ppm) .

- <sup>13</sup>C NMR : The carbonyl carbon resonates at δ ~195 ppm, while thiophene carbons appear at δ 127–140 ppm .

- IR : Strong absorption at ~1680 cm<sup>-1</sup> (C=O stretch) and a broad peak at ~3200 cm<sup>-1</sup> (O-H stretch) .

Q. What are the common oxidation and substitution reactions observed in thiophene-containing ketones like this compound?

- Methodological Answer : Thiophene rings are prone to electrophilic substitution (e.g., halogenation, nitration) at the α-position. Oxidation of the ketone moiety can yield carboxylic acids or sulfoxides, depending on reaction conditions. For example, using m-CPBA in DCM selectively oxidizes sulfur in thiophene derivatives to sulfoxides .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, OLEX2) resolve ambiguities in the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction data (≤ 0.8 Å resolution) to reduce thermal motion artifacts.

- Refinement in SHELXL : Apply restraints for disordered hydroxyl groups and anisotropic displacement parameters for non-H atoms. Use the TWIN command if twinning is detected .

- Validation in OLEX2 : Analyze residual electron density maps to identify missed solvent molecules or hydrogen-bonding networks. The "Packing Similarity" tool in Mercury CSD can compare intermolecular interactions with related structures .

Q. What strategies address contradictions between experimental spectral data and computational predictions for this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) and compare computed <sup>13</sup>C NMR shifts with experimental data. Discrepancies >5 ppm may indicate conformational flexibility or crystal-packing effects.

- Dynamic NMR : For temperature-dependent splitting (e.g., hydroxyl proton), vary probe temperatures (e.g., 25°C to −40°C) to detect slow exchange processes .

Q. How can reaction by-products from thiophene ring functionalization be identified and mitigated?

- Methodological Answer :

- LC-MS Screening : Use reverse-phase HPLC coupled with high-resolution MS to detect sulfone by-products (m/z +16 or +32 vs. parent ion).

- Mitigation : Add radical scavengers (e.g., BHT) during halogenation to suppress radical-mediated side reactions. For Friedel-Crafts alkylation, use Lewis acids like FeCl3 instead of AlCl3 to minimize ring over-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.